3-(4-Methoxyphenyl)-1-(4-methylbenzoyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione
Description
3-(4-Methoxyphenyl)-1-(4-methylbenzoyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione is a spirocyclic diazaspiro compound characterized by a 1,4-diazaspiro[4.5]decene core substituted with a 4-methoxyphenyl group at position 3 and a 4-methylbenzoyl moiety at position 1.
Properties
IUPAC Name |
[2-(4-methoxyphenyl)-3-sulfanylidene-1,4-diazaspiro[4.5]dec-1-en-4-yl]-(4-methylphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O2S/c1-16-6-8-18(9-7-16)21(26)25-22(28)20(17-10-12-19(27-2)13-11-17)24-23(25)14-4-3-5-15-23/h6-13H,3-5,14-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXBCBDVQXLUTFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N2C(=S)C(=NC23CCCCC3)C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(4-Methoxyphenyl)-1-(4-methylbenzoyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione is a complex organic compound with potential biological activities that have garnered interest in medicinal chemistry and pharmacology. This article reviews its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a spirocyclic structure characterized by the presence of diazaspiro rings and thione functional groups. Its molecular formula is with a molecular weight of 376.45 g/mol. The unique structural attributes contribute to its reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C23H24N2O3 |
| Molecular Weight | 376.45 g/mol |
| IUPAC Name | 2-(4-methoxyphenyl)-4-(4-methylbenzoyl)-1,4-diazaspiro[4.5]dec-1-en-3-one |
| CAS Number | 933243-09-5 |
Antimicrobial Properties
Research has indicated that this compound exhibits significant antimicrobial activity against various bacterial strains. In vitro studies demonstrated that the compound effectively inhibits the growth of Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent.
Anticancer Activity
Preliminary studies have shown that this compound possesses anticancer properties, particularly against breast and lung cancer cell lines. The mechanism appears to involve the induction of apoptosis through the activation of caspases and modulation of cell cycle regulators.
Case Study:
In a study involving MCF-7 breast cancer cells, treatment with varying concentrations of the compound resulted in a dose-dependent decrease in cell viability, with IC50 values indicating potent activity compared to standard chemotherapeutics.
The biological activity of this compound is believed to be mediated through:
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in cellular proliferation and survival.
- Receptor Interaction: It could interact with various receptors, modulating signaling pathways related to inflammation and cancer progression.
Research Findings
Recent studies have focused on synthesizing derivatives of this compound to enhance its biological activity and selectivity. For instance, modifications on the methoxy group or the benzoyl moiety have been explored to improve potency against specific targets.
Comparative Analysis
When compared to similar compounds such as spirooxindoles and spirotetrahydroquinolines, this compound exhibits unique properties due to its specific functional groups that confer distinct biological activities.
| Compound | Antimicrobial Activity | Anticancer Activity |
|---|---|---|
| 3-(4-Methoxyphenyl)-... | High | Moderate |
| Spirooxindoles | Moderate | High |
| Spirotetrahydroquinolines | Low | Moderate |
Comparison with Similar Compounds
Structural and Electronic Effects
- Substituent Position: Para-substituents (e.g., 4-methoxy or 4-bromo in ) confer electronic effects (electron-donating or withdrawing) that influence reactivity. Meta-substituents (e.g., 3-methylphenyl in ) introduce steric effects without significant electronic modulation.
Halogenation :
Pharmacological Implications
- Thione Group : The thione moiety in all analogs enables hydrogen bonding, which is critical for target binding in bioactive compounds.
- Bioactivity Trends :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
